Cas no 2227987-43-9 (rac-(3R,4R)-4-(azepan-2-yl)pyrrolidin-3-ol)

rac-(3R,4R)-4-(azepan-2-yl)pyrrolidin-3-ol 化学的及び物理的性質
名前と識別子
-
- rac-(3R,4R)-4-(azepan-2-yl)pyrrolidin-3-ol
- 2227987-43-9
- EN300-1634219
-
- インチ: 1S/C10H20N2O/c13-10-7-11-6-8(10)9-4-2-1-3-5-12-9/h8-13H,1-7H2/t8-,9?,10+/m0/s1
- InChIKey: PGDDMIPANZQVHV-DJBFQZMMSA-N
- ほほえんだ: O[C@@H]1CNC[C@H]1C1CCCCCN1
計算された属性
- せいみつぶんしりょう: 184.157563266g/mol
- どういたいしつりょう: 184.157563266g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 44.3Ų
rac-(3R,4R)-4-(azepan-2-yl)pyrrolidin-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1634219-1.0g |
rac-(3R,4R)-4-(azepan-2-yl)pyrrolidin-3-ol |
2227987-43-9 | 1g |
$1944.0 | 2023-06-04 | ||
Enamine | EN300-1634219-10.0g |
rac-(3R,4R)-4-(azepan-2-yl)pyrrolidin-3-ol |
2227987-43-9 | 10g |
$8357.0 | 2023-06-04 | ||
Enamine | EN300-1634219-0.05g |
rac-(3R,4R)-4-(azepan-2-yl)pyrrolidin-3-ol |
2227987-43-9 | 0.05g |
$1632.0 | 2023-06-04 | ||
Enamine | EN300-1634219-1000mg |
rac-(3R,4R)-4-(azepan-2-yl)pyrrolidin-3-ol |
2227987-43-9 | 1000mg |
$914.0 | 2023-09-22 | ||
Enamine | EN300-1634219-5000mg |
rac-(3R,4R)-4-(azepan-2-yl)pyrrolidin-3-ol |
2227987-43-9 | 5000mg |
$2650.0 | 2023-09-22 | ||
Enamine | EN300-1634219-5.0g |
rac-(3R,4R)-4-(azepan-2-yl)pyrrolidin-3-ol |
2227987-43-9 | 5g |
$5635.0 | 2023-06-04 | ||
Enamine | EN300-1634219-2500mg |
rac-(3R,4R)-4-(azepan-2-yl)pyrrolidin-3-ol |
2227987-43-9 | 2500mg |
$1791.0 | 2023-09-22 | ||
Enamine | EN300-1634219-250mg |
rac-(3R,4R)-4-(azepan-2-yl)pyrrolidin-3-ol |
2227987-43-9 | 250mg |
$840.0 | 2023-09-22 | ||
Enamine | EN300-1634219-500mg |
rac-(3R,4R)-4-(azepan-2-yl)pyrrolidin-3-ol |
2227987-43-9 | 500mg |
$877.0 | 2023-09-22 | ||
Enamine | EN300-1634219-0.5g |
rac-(3R,4R)-4-(azepan-2-yl)pyrrolidin-3-ol |
2227987-43-9 | 0.5g |
$1866.0 | 2023-06-04 |
rac-(3R,4R)-4-(azepan-2-yl)pyrrolidin-3-ol 関連文献
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
6. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
8. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
rac-(3R,4R)-4-(azepan-2-yl)pyrrolidin-3-olに関する追加情報
Comprehensive Overview of rac-(3R,4R)-4-(azepan-2-yl)pyrrolidin-3-ol (CAS No. 2227987-43-9)
The compound rac-(3R,4R)-4-(azepan-2-yl)pyrrolidin-3-ol (CAS No. 2227987-43-9) is a chiral pyrrolidine derivative with significant potential in pharmaceutical research and drug development. Its unique structural features, including the azepane and pyrrolidine rings, make it a valuable scaffold for designing novel therapeutics. Researchers are increasingly interested in this compound due to its potential applications in targeting central nervous system (CNS) disorders, neurodegenerative diseases, and GPCR modulation.
One of the most searched questions in the field of medicinal chemistry is: "What are the applications of chiral pyrrolidine derivatives in drug discovery?" This compound exemplifies the growing trend toward stereoselective synthesis and chiral drug design, which are critical for improving drug efficacy and reducing side effects. The rac-(3R,4R)-4-(azepan-2-yl)pyrrolidin-3-ol structure offers a versatile platform for further functionalization, enabling the development of highly selective ligands for biological targets.
In recent years, the demand for small molecule modulators of neurotransmitter receptors has surged, driven by the need for treatments for conditions like Parkinson's disease, Alzheimer's disease, and depression. The azepane-pyrrolidine core of this compound aligns with these research priorities, as it can interact with dopamine and serotonin receptors, which are key players in CNS pharmacology. Additionally, its hydroxyl group enhances its solubility and bioavailability, addressing a common challenge in CNS drug development.
Another hot topic in the scientific community is the use of computational chemistry and AI-driven drug design to accelerate the discovery of novel compounds. The structural complexity of rac-(3R,4R)-4-(azepan-2-yl)pyrrolidin-3-ol makes it an ideal candidate for molecular docking studies and virtual screening. Researchers are leveraging machine learning algorithms to predict its binding affinity and optimize its pharmacokinetic properties, which could significantly reduce the time and cost associated with traditional drug development.
The synthesis of rac-(3R,4R)-4-(azepan-2-yl)pyrrolidin-3-ol involves advanced asymmetric catalysis techniques, which are a focal point for organic chemists. Questions like "How to achieve high enantioselectivity in pyrrolidine synthesis?" are frequently explored in academic and industrial settings. This compound's synthesis highlights the importance of chiral auxiliaries and catalytic enantioselective reactions, which are essential for producing optically active intermediates in pharmaceutical manufacturing.
From a regulatory perspective, the compound's non-toxic and non-hazardous profile makes it suitable for widespread research applications. Unlike many highly reactive intermediates, rac-(3R,4R)-4-(azepan-2-yl)pyrrolidin-3-ol is stable under standard laboratory conditions, facilitating its use in high-throughput screening and medicinal chemistry optimization. Its compatibility with green chemistry principles also aligns with the growing emphasis on sustainable drug development.
In conclusion, rac-(3R,4R)-4-(azepan-2-yl)pyrrolidin-3-ol (CAS No. 2227987-43-9) represents a promising candidate for future drug discovery efforts. Its unique structural attributes, combined with its potential applications in CNS therapeutics and GPCR targeting, position it at the forefront of modern medicinal chemistry. As research continues to uncover its full potential, this compound is likely to play a pivotal role in addressing some of the most pressing challenges in neurological and psychiatric drug development.
2227987-43-9 (rac-(3R,4R)-4-(azepan-2-yl)pyrrolidin-3-ol) 関連製品
- 2189725-33-3(N-(3-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperidin-1-yl]acetamide)
- 45859-82-3(5-bromo-1-benzothiophen-3-amine)
- 2177263-58-8((S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride)
- 959-52-4(1,3,5-Triacryloylhexahydro-1,3,5-triazine)
- 1804188-12-2(1-Bromo-1-(4-(difluoromethoxy)-3-ethylphenyl)propan-2-one)
- 777952-91-7(N-cyclobutylsulfamoyl chloride)
- 1038375-04-0(Benzoic acid, 2-hydroxy-5-(4-piperidinyl)-)
- 1602587-14-3(3-(2-chloro-6-fluorophenyl)prop-2-ynenitrile)
- 2137855-99-1(methyl 5-hydroxy-4-(3-methoxy-1,2-thiazol-5-yl)-1-methyl-1H-pyrazole-3-carboxylate)
- 899760-95-3(N-(3,4-dimethylphenyl)-3-4-(propan-2-yl)benzenesulfonyl-1,2,3triazolo1,5-aquinazolin-5-amine)




